molecular formula C4H2ClF7O B14647129 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane CAS No. 51410-31-2

2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane

Cat. No.: B14647129
CAS No.: 51410-31-2
M. Wt: 234.50 g/mol
InChI Key: NYSMRIRGQCSSPC-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form simpler fluorinated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products

    Substitution Reactions: Products include various substituted fluorinated ethers.

    Oxidation Reactions: Products include fluorinated carboxylic acids.

    Reduction Reactions: Products include simpler fluorinated hydrocarbons.

Scientific Research Applications

2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.

    Medicine: It is explored for its potential use in medical imaging and as a component in certain pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The pathways involved often include the modulation of fluorinated compound metabolism and the inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone

Uniqueness

2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

51410-31-2

Molecular Formula

C4H2ClF7O

Molecular Weight

234.50 g/mol

IUPAC Name

2-(2-chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane

InChI

InChI=1S/C4H2ClF7O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H

InChI Key

NYSMRIRGQCSSPC-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(OC(C(F)Cl)(F)F)F

Origin of Product

United States

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